(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol
Description
The compound (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol (CAS: 18881-17-9) is a chiral tetrahydroisoquinoline derivative with a methanol substituent at the 3-position of the isoquinoline core. Its molecular formula is C₁₀H₁₃NO, and it has a molecular weight of 163.22 g/mol . The stereochemistry at the 3-position is critical, as the (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart. Key identifiers include:
- SMILES: C1C(NCC2=CC=CC=C21)CO
- IUPAC Name: [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- PubChem CID: 776757 .
The analysis below assumes the structure described in the referenced data, which lacks diphenyl groups.
Properties
IUPAC Name |
diphenyl-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBEHVNWCDLDP-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456752 | |
| Record name | Diphenyl[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140408-82-8 | |
| Record name | Diphenyl[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1,2,3,4-Tetrahydro-α ,α-diphenyl-3-isoquinolinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol typically involves the reduction of the corresponding ketone or the hydrogenation of the isoquinoline derivative. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and palladium on carbon (Pd/C) for hydrogenation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. Catalysts such as Raney nickel or platinum oxide may be employed to facilitate the hydrogenation reaction. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or quinoline derivative.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Produces ketones or quinoline derivatives.
Reduction: Leads to more saturated isoquinoline derivatives.
Substitution: Results in various substituted isoquinoline compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of THIQ derivatives. For instance, chalcone analogues derived from tetrahydroisoquinoline structures have shown promising results in inhibiting breast cancer cell growth. These compounds induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins .
Case Study:
A study investigated the effects of various THIQ derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds significantly reduced cell viability compared to standard chemotherapeutics like 5-FU. The IC50 values for selected derivatives were notably lower than those for established drugs, suggesting enhanced efficacy .
Table 1: Cytotoxicity of THIQ Derivatives on Breast Cancer Cells
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 3a | 24.5 | MDA-MB-231 |
| 5a | 29.5 | MDA-MB-231 |
| 5-FU | 122.2 | MDA-MB-231 |
Organic Synthesis Applications
2.1 Chiral Synthesis
THIQ is employed as a chiral building block in organic synthesis due to its unique stereochemical properties. Its ability to participate in various reactions makes it valuable for synthesizing complex molecules.
Case Study:
In a recent synthetic route, THIQ was used in the enantioselective reduction of prochiral ketones, yielding high enantiomeric excesses. This application is crucial for developing pharmaceuticals where chirality plays a significant role in biological activity .
Table 2: Enantioselective Reduction Using THIQ
| Substrate | Reagent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Prochiral Ketone A | THIQ with catalyst X | 85 | 95 |
| Prochiral Ketone B | THIQ with catalyst Y | 78 | 92 |
Neuropharmacological Applications
3.1 Neuroprotective Effects
THIQ and its derivatives have been studied for their neuroprotective effects against neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties.
Case Study:
In vivo studies demonstrated that THIQ administration improved cognitive functions in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| (S)-(-)-1,2,3,4-Tetrahydroisoquinolin-3-methanol | 18881-17-9 | C₁₀H₁₃NO | 163.22 | 3-Methanol, (S)-configuration | 1.00 |
| (R)-Enantiomer | 62855-02-1 | C₁₀H₁₃NO | 163.22 | 3-Methanol, (R)-configuration | 1.00 |
| (S)-3-Isoquinolinecarboxylic acid hydrobromide | 74163-81-8 | C₁₀H₁₀NO₂·HBr | ~239.7 | 3-Carboxylic acid, hydrobromide | 0.80 |
| 6-Methyl-1,2,3,4-Tetrahydroquinoline | 91-61-2 | C₁₀H₁₃N | 147.22 | 6-Methyl, quinoline core | 0.78* |
*Estimated based on structural divergence.
Biological Activity
(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H25NO
- Molecular Weight : 333.44 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through various mechanisms:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, thereby reducing inflammation-related damage in tissues.
- Neuroprotective Properties : There is evidence to support its role in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it inhibited the growth of colorectal cancer cells by inducing apoptosis and cell cycle arrest.
- In vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates. The underlying mechanism involves modulation of key signaling pathways such as IL-6/JAK2/STAT3 .
Neuroprotective Effects
The neuroprotective effects have been attributed to the compound's ability to:
- Reduce Oxidative Stress : By scavenging free radicals and enhancing endogenous antioxidant defenses.
- Modulate Neuroinflammatory Responses : It has been observed to decrease pro-inflammatory cytokines in models of neurodegeneration.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Colorectal Cancer Model :
-
Neurodegeneration Model :
- Objective : To assess neuroprotective effects in models of Alzheimer’s disease.
- Findings : The compound improved cognitive functions and reduced amyloid-beta plaque formation in treated animals.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound is typically synthesized via asymmetric catalytic hydrogenation or chiral resolution. A common approach involves esterification of tetrahydroisoquinoline precursors followed by stereoselective reduction. For example, in one protocol, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is treated with methanol and acetyl chloride under reflux to form the ester intermediate, which is subsequently reduced to the alcohol . Key factors include:
- Catalyst selection : Chiral catalysts (e.g., BINAP-Ru complexes) ensure enantiomeric excess.
- Solvent and temperature : Methanol at reflux (60–80°C) promotes esterification efficiency .
- Purification : Column chromatography or recrystallization isolates the (S)-enantiomer.
Q. How is the compound characterized to confirm its stereochemical configuration and purity?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is used:
- NMR spectroscopy : H and C NMR identify key protons (e.g., benzylic -OH at δ 2.5–3.0 ppm) and confirm the tetrahydroisoquinoline backbone .
- Chiral HPLC : Columns like Chiralpak® AD-H separate enantiomers; retention times distinguish (S) and (R) forms.
- Polarimetry : Specific rotation ([α]) values (e.g., [α] = -15° to -20° in methanol) validate enantiomeric purity .
Q. What strategies ensure enantiomeric purity during scale-up synthesis?
Methodological Answer:
- Chiral auxiliaries : Temporarily fix stereochemistry during intermediate steps.
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) enhances ee.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .
Advanced Research Questions
Q. How can asymmetric synthesis be optimized to achieve >99% enantiomeric excess (ee) for pharmacological studies?
Methodological Answer: Advanced methods include:
- Dynamic kinetic resolution (DKR) : Combines enzymatic catalysis (e.g., lipases) with metal catalysts to invert undesired enantiomers.
- Flow chemistry : Continuous reactors minimize side reactions and improve stereocontrol.
- Computational modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst design .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer: Contradictions often arise from:
- Impurity profiles : Byproducts (e.g., racemic mixtures) skew assays. Validate purity via LC-MS and H NMR.
- Assay conditions : pH, solvent (DMSO vs. water), and cell lines affect results. Standardize protocols using guidelines like NIH/NCATS.
- Structural analogs : Confirm the compound’s identity via X-ray crystallography to rule out isomeric contaminants .
Q. What computational tools predict the compound’s binding affinity for neurotransmitter receptors?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with dopamine D2 or serotonin receptors. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding patterns.
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore modeling : Identifies critical functional groups (e.g., hydroxyl and tetrahydroisoquinoline moieties) for activity .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal stability : Accelerated stability studies (40°C/75% RH) show degradation <5% over 6 months when stored in amber vials under argon.
- pH sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) but remains stable in neutral buffers.
- Light exposure : UV/Vis spectroscopy confirms photodegradation; use light-protected vials for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
